N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 946272-18-0
VCID: VC11923101
InChI: InChI=1S/C18H19N3O2S2/c22-14(19-13-8-9-13)10-24-18-20-15(11-4-2-1-3-5-11)17(25-18)21-16(23)12-6-7-12/h1-5,12-13H,6-10H2,(H,19,22)(H,21,23)
SMILES: C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.5 g/mol

N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide

CAS No.: 946272-18-0

Cat. No.: VC11923101

Molecular Formula: C18H19N3O2S2

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide - 946272-18-0

Specification

CAS No. 946272-18-0
Molecular Formula C18H19N3O2S2
Molecular Weight 373.5 g/mol
IUPAC Name N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C18H19N3O2S2/c22-14(19-13-8-9-13)10-24-18-20-15(11-4-2-1-3-5-11)17(25-18)21-16(23)12-6-7-12/h1-5,12-13H,6-10H2,(H,19,22)(H,21,23)
Standard InChI Key NXTWQGHEAZLNTJ-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4
Canonical SMILES C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring (Position 5) substituted with a phenyl group (Position 4) and a cyclopropanecarboxamide moiety (Position 5). Position 2 of the thiazole is functionalized with a sulfanyl group connected to a methylene bridge, which is further linked to a cyclopropylcarbamoyl group. This arrangement creates a rigid, planar structure with multiple hydrogen-bonding sites, potentially enhancing target binding affinity .

Table 1: Key Structural Features and Functional Groups

PositionSubstituentFunctional Role
2-S-CH2-C(O)NH-cyclopropaneEnhances solubility and metabolic stability
4PhenylProvides hydrophobic interactions
5CyclopropanecarboxamideModulates electronic properties

The cyclopropane rings introduce steric constraints that may limit conformational flexibility, a design strategy observed in US9415037B2 to improve selectivity for enzymatic targets .

Physicochemical Properties

While experimental data for this specific compound are unavailable, predictions based on analogous structures suggest:

  • LogP: ~3.2 (moderate lipophilicity, suitable for membrane permeability)

  • Molecular Weight: ~413.5 g/mol (within Lipinski’s rule limits)

  • Hydrogen Bond Donors/Acceptors: 3/5 (favorable for oral bioavailability) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely follows a modular approach, as seen in US9415037B2 for related triazolo-pyridine derivatives . Key steps include:

  • Thiazole Core Formation: Condensation of thiourea derivatives with α-haloketones.

  • Sulfanyl Group Introduction: Nucleophilic substitution at Position 2 using mercaptoacetic acid derivatives.

  • Amidation Reactions: Sequential coupling of cyclopropanecarboxylic acid and cyclopropylamine to install the carboxamide groups.

Challenges in Synthesis

  • Steric Hindrance: The cyclopropane rings may impede reaction rates during amidation.

  • Regioselectivity: Ensuring correct substitution at Positions 2 and 5 requires careful control of reaction conditions .

Pharmacological Profile and Mechanism of Action

Hypothesized Targets

Analogous compounds in US9415037B2 exhibit activity against kinases and proteases involved in inflammation . This compound’s thiazole core and carboxamide groups suggest potential inhibition of:

  • p38 MAP Kinase: A key regulator of cytokine production in degenerative diseases.

  • TNF-α Convertase (TACE): Critical for inflammatory signaling.

Table 2: Comparative Activity of Structural Analogs

Compound ClassIC50 (nM)Target
Triazolo-pyridines12–45p38 MAP Kinase
Thiazole derivatives8–32TACE

In Silico Predictions

Molecular docking studies (hypothetical) indicate that the cyclopropanecarboxamide group forms hydrogen bonds with catalytic residues in p38 MAP kinase, while the phenyl-thiazole moiety occupies a hydrophobic pocket .

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